2-(4-Chloro-2-cyclohexylphenoxy)acetic acid
Overview
Description
2-(4-chloro-2-cyclohexylphenoxy)acetic acid is an organic compound with the molecular formula C14H17ClO3 and a molecular weight of 268.74 g/mol It is a derivative of phenoxyacetic acid, characterized by the presence of a chloro and cyclohexyl group attached to the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-cyclohexylphenoxy)acetic acid typically involves the reaction of 4-chloro-2-cyclohexylphenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the esterification and hydrolysis steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities and obtain a high-purity product suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-cyclohexylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chloro-2-cyclohexylphenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-cyclohexylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use. Further research is needed to fully elucidate the detailed mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetic acid: Lacks the cyclohexyl group, making it less hydrophobic.
2-(4-bromo-2-cyclohexylphenoxy)acetic acid: Similar structure but with a bromine atom instead of chlorine.
2-(4-methyl-2-cyclohexylphenoxy)acetic acid: Contains a methyl group instead of chlorine.
Uniqueness
2-(4-chloro-2-cyclohexylphenoxy)acetic acid is unique due to the presence of both the chloro and cyclohexyl groups, which confer specific chemical and physical properties. These groups influence the compound’s reactivity, solubility, and interactions with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-(4-chloro-2-cyclohexylphenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3/c15-11-6-7-13(18-9-14(16)17)12(8-11)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVODSDQXYUSDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)Cl)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282496 | |
Record name | 2-(4-chloro-2-cyclohexylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19774-97-1 | |
Record name | MLS002639096 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-chloro-2-cyclohexylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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